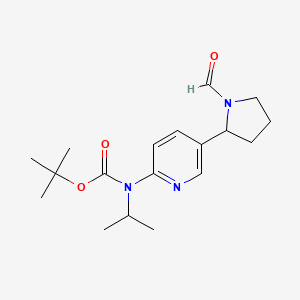
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves several steps. One common method includes the use of tert-butyl nitrite (t-BuONO) to form an intermediate diazonium salt, which then undergoes borylation with B2pin2 . This process is often catalyzed by a radical initiator such as benzoyl peroxide (BPO) to enhance the reaction efficiency .
Chemical Reactions Analysis
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biological molecules, influencing their function and activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: This compound is used in the synthesis of tricyclic heterocycles and their kinase inhibitory activity.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: Known for its use in various chemical reactions and industrial applications.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-9-8-14(11-19-16)15-7-6-10-20(15)12-22/h8-9,11-13,15H,6-7,10H2,1-5H3 |
InChI Key |
LSIXJJWJFCUASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



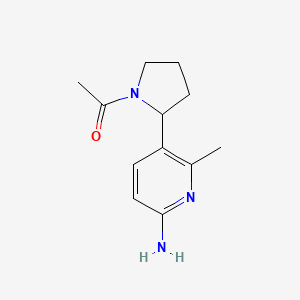



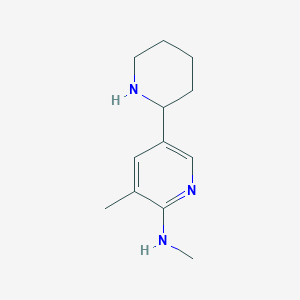
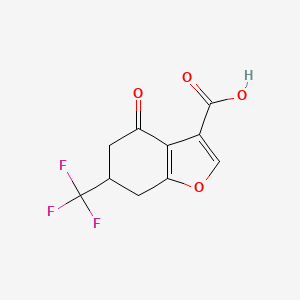
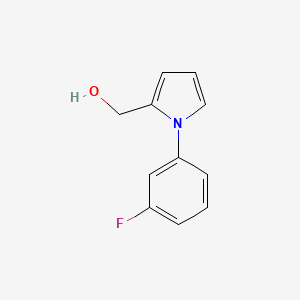
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)





